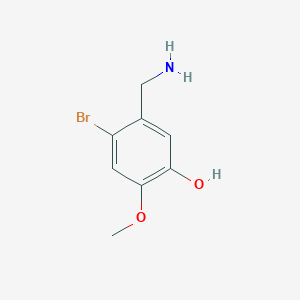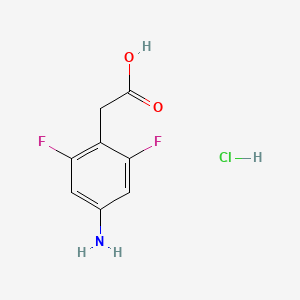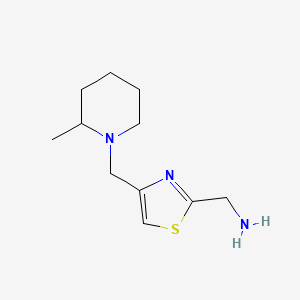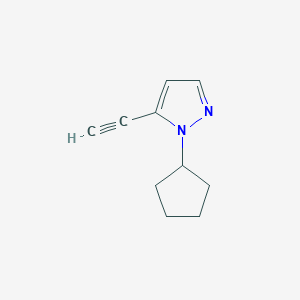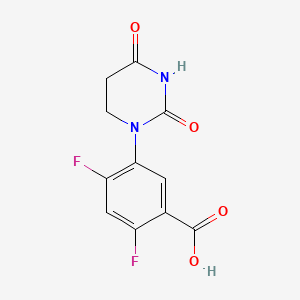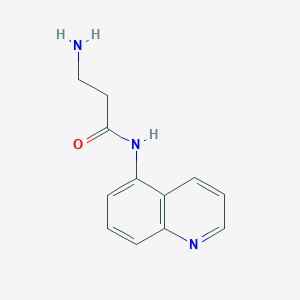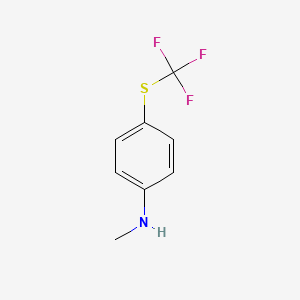
N-methyl-4-(trifluoromethylthio)-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(trifluoromethyl)sulfanyl]aniline typically involves the introduction of the trifluoromethyl group through various methods. One common approach is the use of N-methyl-N-tosyl trifluoromethanesulfenamide as a reagent for trifluoromethylthiolation. This reagent reacts with heteroatomic nucleophiles, organometallic reagents, and can undergo aromatic electrophilic substitution with electron-rich aromatic and heteroaromatic compounds .
Industrial Production Methods
Industrial production methods for N-methyl-4-[(trifluoromethyl)sulfanyl]aniline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aniline derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-methyl-4-[(trifluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its binding affinity to receptors and enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-4-[(trifluoromethyl)sulfanyl]aniline include:
- N-methyl-N-tosyl trifluoromethanesulfenamide
- 4-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, chemical stability, and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H8F3NS |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
N-methyl-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5,12H,1H3 |
InChI Key |
DCHUHOWQIKAIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


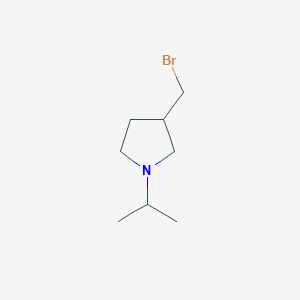
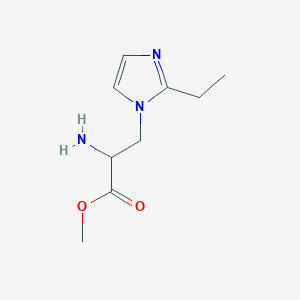
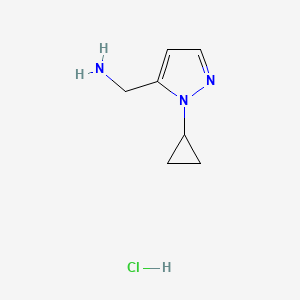
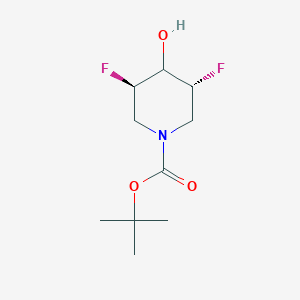
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)
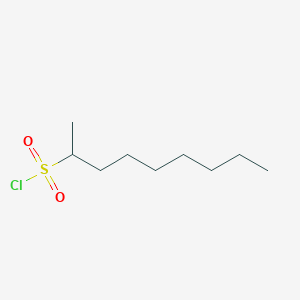
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)
